molecular formula C13H12N4O3S B1226584 N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

Cat. No. B1226584
M. Wt: 304.33 g/mol
InChI Key: NZANEAPUUVIPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide is an anilide.

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide is part of a broader class of triazolothiazine derivatives known for their diverse biological activities. Research has focused on synthesizing and testing these compounds for their potential antimicrobial, anticancer, and antioxidant properties.

A study by Gilava et al. (2020) focused on the synthesis of a related series of triazolopyrimidines, highlighting the methodological approaches to creating these compounds and evaluating their antimicrobial and antioxidant activities. This research demonstrates the synthetic versatility of triazolothiazine derivatives and their potential for biological applications (Gilava, Patel, Ram, & Chauhan, 2020).

In another study, Kamal et al. (2011) synthesized benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine diones, which were tested for anticancer activities against various cancer cell lines. The findings showed moderate to good inhibitory activity, with certain compounds identified as particularly active, suggesting the potential utility of triazolothiazine derivatives in cancer therapy (Kamal, Srikanth, Ashraf, Khan, Basha Shaik, Kalivendi, Suri, & Saxena, 2011).

Yanchenko et al. (2020) focused on synthesizing and evaluating the antitumor activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. Their study revealed significant antineoplastic activity against a wide range of cancer cell lines, highlighting the potential of these compounds as core structures for developing new anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).

properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

InChI

InChI=1S/C13H12N4O3S/c1-20-9-4-2-8(3-5-9)15-12(19)10-6-11(18)17-7-14-16-13(17)21-10/h2-5,7,10H,6H2,1H3,(H,15,19)

InChI Key

NZANEAPUUVIPHO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N3C=NN=C3S2

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=O)N3C=NN=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide

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